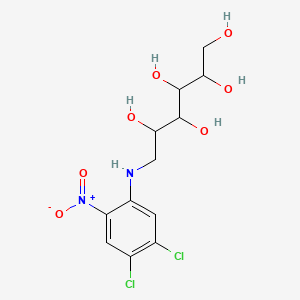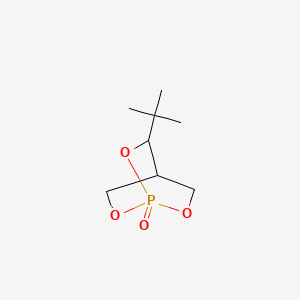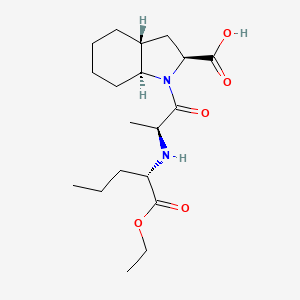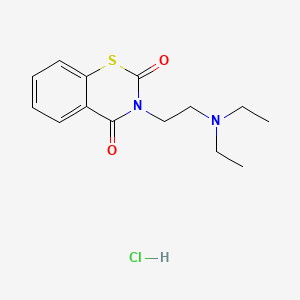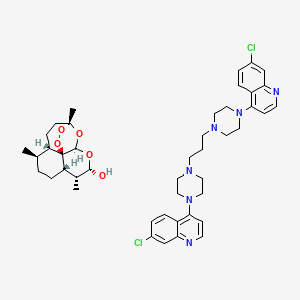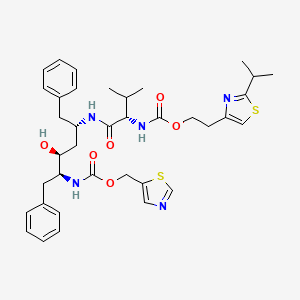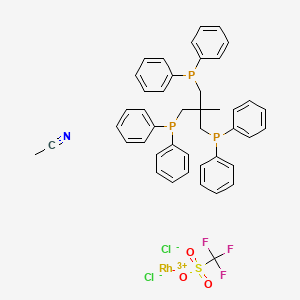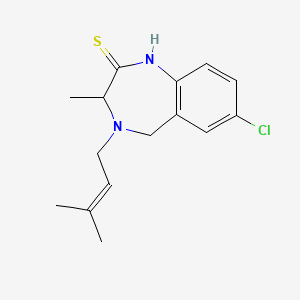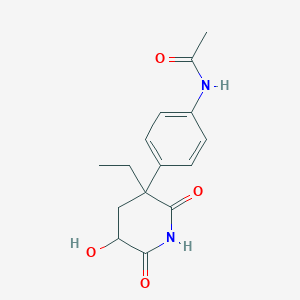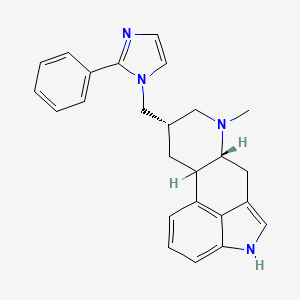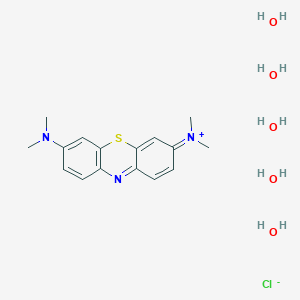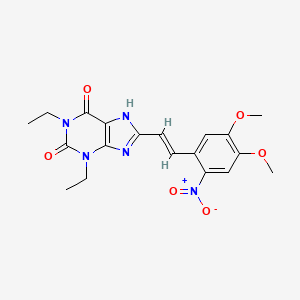
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a nitrostyryl group and dimethoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4,5-Dimethoxy-2-nitrobenzaldehyde: This intermediate is synthesized by nitration of 4,5-dimethoxytoluene followed by oxidation.
Synthesis of (E)-4,5-Dimethoxy-2-nitrostyrylbenzene: The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the styryl derivative.
Formation of the Xanthine Core: The styryl derivative is then reacted with 1,3-diethylxanthine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The double bond in the styryl group can be hydrogenated to form the corresponding saturated derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic aromatic substitution can be achieved using strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Reduction of Nitro Group: Formation of 4,5-dimethoxy-2-aminostyryl derivative.
Hydrogenation of Double Bond: Formation of 8-(4,5-dimethoxy-2-nitroethyl)-1,3-diethylxanthine.
Substitution of Methoxy Groups: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrostyryl group may play a role in modulating biological activity, while the xanthine core could interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-dimethylxanthine: Similar structure but with methyl groups instead of ethyl groups.
8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diisopropylxanthine: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
(E)-8-(4,5-Dimethoxy-2-nitrostyryl)-1,3-diethylxanthine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrostyryl and xanthine moieties makes it a versatile compound for various applications.
Properties
CAS No. |
155271-54-8 |
|---|---|
Molecular Formula |
C19H21N5O6 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
8-[(E)-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21N5O6/c1-5-22-17-16(18(25)23(6-2)19(22)26)20-15(21-17)8-7-11-9-13(29-3)14(30-4)10-12(11)24(27)28/h7-10H,5-6H2,1-4H3,(H,20,21)/b8-7+ |
InChI Key |
MYXIWFOJAORROI-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


